Potency Advantage Against Rhizoctonia solani: Thifluzamide vs. Boscalid — Direct Head-to-Head Mycelial Growth Inhibition
In a direct head-to-head study using 128 R. solani isolates from Anhui Province, China, thifluzamide demonstrated an average EC₅₀ of 0.058 ± 0.012 µg/mL for mycelial growth inhibition. By contrast, boscalid—a pyridine-carboxamide SDHI widely used as a commercial benchmark—yielded EC₅₀ values ranging from 1.89 to 2.68 µg/mL across 22 arbitrarily selected isolates from the same population [1]. This represents a 32- to 46-fold potency advantage for the thiazole carboxanilide over the comparator SDHI class representative.
| Evidence Dimension | In vitro mycelial growth inhibition (EC₅₀) against Rhizoctonia solani |
|---|---|
| Target Compound Data | Thifluzamide: 0.058 ± 0.012 µg/mL (mean ± SD, n = 128 isolates) |
| Comparator Or Baseline | Boscalid: 1.89–2.68 µg/mL (range, n = 22 isolates) |
| Quantified Difference | 32- to 46-fold lower EC₅₀ (i.e., higher potency) for thifluzamide |
| Conditions | Mycelial growth rate method on PDA; baseline sensitivity population from Anhui Province, China |
Why This Matters
For procurement decisions targeting Rhizoctonia solani control (rice sheath blight, maize banded leaf sheath blight), thifluzamide offers a potency margin that translates to lower field application rates and potentially reduced environmental load compared to boscalid.
- [1] Chen, Y., Zhang, A.-F., Wang, W.-X., Zhang, Y., Gao, T.-C. (2012). Baseline sensitivity and efficacy of thifluzamide in Rhizoctonia solani. Annals of Applied Biology, 161(3), 247–254. DOI: 10.1111/j.1744-7348.2012.00569.x. View Source
